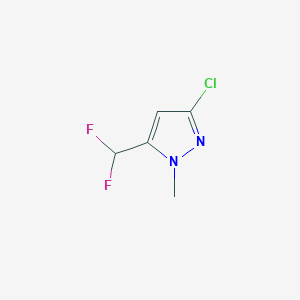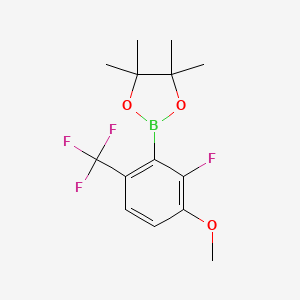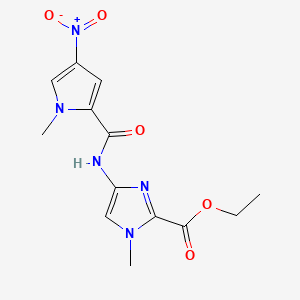
Ethyl 1-methyl-4-(1-methyl-4-nitro-1H-pyrrole-2-amido)-1H-imidazole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-methyl-4-(1-methyl-4-nitro-1H-pyrrole-2-amido)-1H-imidazole-2-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes both imidazole and pyrrole rings, which are known for their biological and chemical significance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-methyl-4-(1-methyl-4-nitro-1H-pyrrole-2-amido)-1H-imidazole-2-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and pyrrole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include ethyl chloroformate, methylamine, and nitrobenzene derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reagent addition ensures consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-methyl-4-(1-methyl-4-nitro-1H-pyrrole-2-amido)-1H-imidazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethyl ester group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) and oxidizing agents like potassium permanganate (KMnO4). The reactions typically occur under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amine derivatives, while substitution reactions can produce a variety of ester or amide derivatives.
Scientific Research Applications
Ethyl 1-methyl-4-(1-methyl-4-nitro-1H-pyrrole-2-amido)-1H-imidazole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-methyl-4-(1-methyl-4-nitro-1H-pyrrole-2-amido)-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes and receptors, potentially inhibiting or activating their functions. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Ethyl 1-methyl-4-(1-methyl-4-nitro-1H-pyrrole-2-amido)-1H-imidazole-2-carboxylate can be compared with other similar compounds, such as:
4-[(1-methyl-4-nitro-1H-pyrrole-2-)amido]benzoic acid: Shares a similar pyrrole structure but differs in its functional groups and overall reactivity.
N-[4-[4-(4-Nitro-1-methyl-1H-pyrrole-2-ylcarbonylamino)-1-methyl-1H-pyrrole-2-ylcarbonylamino]-1-methyl-1H-pyrrole-2-ylcarbonyl]-β-alanine ethyl ester: Another complex molecule with multiple pyrrole rings, used in different research contexts.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Properties
Molecular Formula |
C13H15N5O5 |
|---|---|
Molecular Weight |
321.29 g/mol |
IUPAC Name |
ethyl 1-methyl-4-[(1-methyl-4-nitropyrrole-2-carbonyl)amino]imidazole-2-carboxylate |
InChI |
InChI=1S/C13H15N5O5/c1-4-23-13(20)11-14-10(7-17(11)3)15-12(19)9-5-8(18(21)22)6-16(9)2/h5-7H,4H2,1-3H3,(H,15,19) |
InChI Key |
NRQQHIIHIFVJEG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=CN1C)NC(=O)C2=CC(=CN2C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


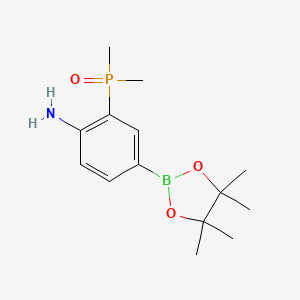
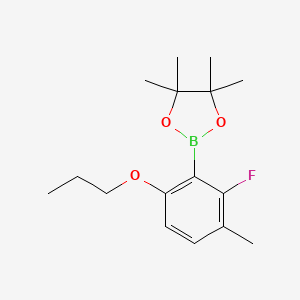

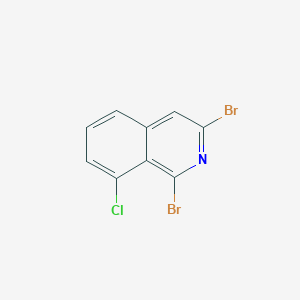
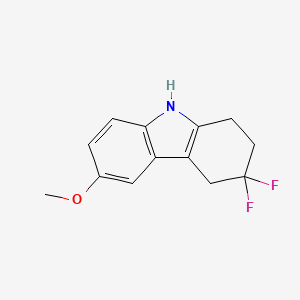
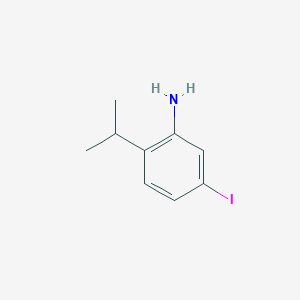

![Sodium;3-(2-hydroxyethylcarbamoyl)-2,4,6-triiodo-5-[[2-[[2,4,6-triiodo-3-(methylcarbamoyl)-5-(2-oxopropylamino)benzoyl]amino]acetyl]amino]benzoate](/img/structure/B14026827.png)

![5,6-Dihydrocyclopenta[d]thiazol-4-one](/img/structure/B14026837.png)
